molecular formula C14H13NO5 B4630343 (5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate CAS No. 139109-13-0

(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate

Cat. No.: B4630343
CAS No.: 139109-13-0
M. Wt: 275.26 g/mol
InChI Key: MTICUBNBEFWBJJ-UHFFFAOYSA-N
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Description

(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, antimicrobial, and antitumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is usually carried out in a one-pot manner, which enhances efficiency and reduces reaction times.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve the desired product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions can include various substituted pyran derivatives, which may exhibit different biological and chemical properties. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate include other pyran derivatives and phenylcarbamates. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyran ring and a phenylcarbamate moiety. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-methoxy-4-oxopyran-2-yl)methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-18-13-9-19-11(7-12(13)16)8-20-14(17)15-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTICUBNBEFWBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)COC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579880
Record name (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139109-13-0
Record name (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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